molecular formula C7H10N2OS B2489287 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide CAS No. 1956322-75-0

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide

Cat. No.: B2489287
CAS No.: 1956322-75-0
M. Wt: 170.23
InChI Key: TZXLYYKVEYENTM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.24 g/mol This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored due to its efficiency and the relatively mild reaction conditions required. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as piperidine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dimethyl-2H-1,4-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-5(2)11-6(3-9-4)7(8)10/h3,5H,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXLYYKVEYENTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC=C(S1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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